molecular formula C6H12N2O4S B1218204 Meso-lanthionine CAS No. 922-56-5

Meso-lanthionine

Cat. No. B1218204
CAS RN: 922-56-5
M. Wt: 208.24 g/mol
InChI Key: DWPCPZJAHOETAG-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meso-lanthionine is the meso-isomer of lanthionine. It is a key constituent of bacterial peptidoglycan type A51 and A3delta. It is a lanthionine, a L-cysteine derivative and a D-cysteine derivative.

Scientific Research Applications

Synthesis and Peptide Applications Meso-lanthionine is a monosulfide analogue of cystine found in lantibiotics, a class of polycyclic peptides with antibiotic properties. It has been synthesized on a solid phase via an orthogonal protecting group strategy to facilitate the development of new antibiotics with high specificity against Gram-positive bacteria. This synthesis approach aims to establish a foundation for the total solid-phase synthesis of lantibiotics and their analogues, enabling rapid and high-yielding methods for synthesizing smaller lanthionine-containing peptides (Mustapa et al., 2001).

Bacterial Peptidoglycan Incorporation Research on stereoselective synthesis of lanthionine derivatives in aqueous solutions has shown that meso-lanthionine can effectively replace meso-diaminopimelic acid in vivo in the peptidoglycan of Escherichia coli. This highlights meso-lanthionine's potential role in studying bacterial cell wall synthesis and its turnover, which is crucial for understanding bacterial growth and division (Denoël et al., 2014).

Renal Imaging Agents Meso-lanthionine has been explored in the coordination chemistry of renal imaging agents. The synthesis and characterization of Re complexes, which serve as analogues for interpreting tracer 99mTc radiopharmaceuticals, demonstrate the potential of meso-lanthionine-containing compounds in developing new imaging agents with high specificity for renal excretion (He et al., 2007).

Activation of Human Epithelial Cells Studies have found that meso-lanthionine, along with meso-diaminopimelic acid, can activate human epithelial cells through NOD1. This interaction suggests a unique role of meso-lanthionine in the immune response, specifically in recognizing bacterial components and triggering innate immune mechanisms (Uehara et al., 2008).

properties

CAS RN

922-56-5

Product Name

Meso-lanthionine

Molecular Formula

C6H12N2O4S

Molecular Weight

208.24 g/mol

IUPAC Name

(2R)-2-amino-3-[(2S)-2-amino-2-carboxyethyl]sulfanylpropanoic acid

InChI

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+

InChI Key

DWPCPZJAHOETAG-ZXZARUISSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)SC[C@@H](C(=O)O)N

SMILES

C(C(C(=O)O)N)SCC(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)SCC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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